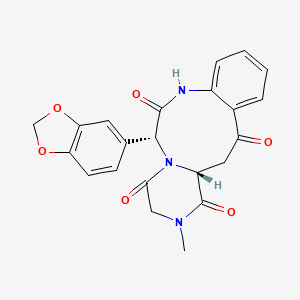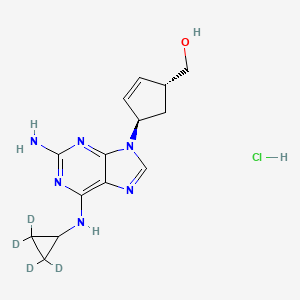
(S)-Naproxen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Naproxen-d3 is a deuterated form of (S)-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, inflammation, and fever. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification makes this compound valuable in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Naproxen-d3 involves the incorporation of deuterium atoms into the (S)-Naproxen molecule. One common method is the catalytic hydrogenation of (S)-Naproxen in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature to ensure the efficient exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and consistency of the final product. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
化学反応の分析
Types of Reactions: (S)-Naproxen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
科学的研究の応用
(S)-Naproxen-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations.
作用機序
(S)-Naproxen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The deuterium atoms in this compound may also influence the compound’s metabolic stability and pharmacokinetics, potentially leading to prolonged effects.
類似化合物との比較
(S)-Naproxen: The non-deuterated form of (S)-Naproxen-d3, commonly used as an NSAID.
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it particularly valuable in research settings where precise tracking of the compound’s metabolic fate is required.
特性
CAS番号 |
1094102-82-5 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
233.281 |
IUPAC名 |
(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |
InChIキー |
CMWTZPSULFXXJA-IZTXOYSKSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
同義語 |
(S)-6-Methoxy-d3-α-methyl-2-naphthaleneacetic Acid; po-Naproxen-d3; Aproxen-d3; Bonyl-d3; CG 3117-d3; Diocodal-d3; Dysmenalgit-d3; Equiproxen-d3; Floginax-d3; Laraflex-d3; Laser-d3; MNPA-d3; Naixan-d3; Napren-d3; Naprium-d3; Naprius-d3; Naprosyn-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)





![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)



